molecular formula C9H18ClN B13452799 Non-8-yn-1-amine hydrochloride

Non-8-yn-1-amine hydrochloride

Cat. No.: B13452799
M. Wt: 175.70 g/mol
InChI Key: DGCIPBLDYMLKMS-UHFFFAOYSA-N
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Description

Non-8-yn-1-amine hydrochloride is an organic compound with the molecular formula C9H18ClN. It is a derivative of non-8-yn-1-amine, where the amine group is protonated and paired with a chloride ion. This compound is of interest due to its unique structure, which includes an alkyne group, making it a valuable intermediate in organic synthesis and various chemical reactions.

Properties

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

non-8-yn-1-amine;hydrochloride

InChI

InChI=1S/C9H17N.ClH/c1-2-3-4-5-6-7-8-9-10;/h1H,3-10H2;1H

InChI Key

DGCIPBLDYMLKMS-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-8-yn-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of non-8-yn-1-amine with hydrochloric acid. The reaction typically occurs under mild conditions, where the amine group is protonated to form the hydrochloride salt.

Another method involves the use of coupling reactions, such as the A3 coupling reaction, which combines an alkyne, an amine, and an aldehyde in the presence of a catalyst to form propargylamines . This method is advantageous due to its efficiency and the ability to perform the reaction under solvent-free conditions.

Industrial Production Methods

In an industrial setting, the production of non-8-yn-1-amine hydrochloride may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Reagents and Conditions:

ReagentConditionsProduct Formed
Alkyl halides (R-X)Polar solvents (DMF, THF)N-Alkylated derivatives
Acyl chlorides (R-COCl)Room temperature, anhydrousAmides (R-CONH-(CH₂)₈C≡CH)
Sulfonyl chlorides (R-SO₂Cl)Base catalyst (e.g., Et₃N)Sulfonamides

The alkyne moiety remains inert under these conditions, allowing selective functionalization of the amine .

Click Chemistry (Alkyne-Azide Cycloaddition)

The terminal alkyne group undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles:

Reaction Scheme:
C≡C-(CH₂)₈-NH₂\cdotpHCl+R-N₃Cu(I)Triazole derivative\text{C≡C-(CH₂)₈-NH₂·HCl} + \text{R-N₃} \xrightarrow{\text{Cu(I)}} \text{Triazole derivative}

Key Parameters:

  • Catalyst: CuSO₄/NaAsc (1:2 molar ratio)

  • Solvent: t-BuOH/H₂O (1:1)

  • Yield: 85-92% (based on analogous reactions in)

This reaction is pivotal for bioconjugation and materials science applications.

Reduction Reactions

The alkyne group can be selectively reduced to cis-alkenes (partial hydrogenation) or alkanes (full hydrogenation):

Reducing AgentConditionsProduct
H₂, Lindlar catalyst1 atm, RT(Z)-Non-8-en-1-amine hydrochloride
H₂, Pd/C3 atm, 50°CNonan-1-amine hydrochloride
LiAlH₄Anhydrous ether, refluxAlkane (minor pathway)

The amine group remains unaffected under these conditions .

Oxidation Reactions

Oxidative cleavage of the alkyne generates carboxylic acids or ketones:

Reagents and Outcomes:

ReagentConditionsProduct
KMnO₄, H₂SO₄Aqueous, 0°CNonanedioic acid derivatives
O₃, then Zn/H₂O-78°C (ozone), then RTKetones (if internal alkyne)

Oxidation is less common due to competing side reactions at the amine group .

Acid-Base Reactivity

The hydrochloride salt dissociates in water:
C₉H₁₇NH₃⁺Cl⁻C₉H₁₇NH₂+HCl\text{C₉H₁₇NH₃⁺Cl⁻} \leftrightarrow \text{C₉H₁₇NH₂} + \text{HCl}

  • pKa: ~8.5 (estimated for aliphatic amines)

  • Solubility: 220 mg/mL in H₂O at 25°C .

Complexation and Coordination Chemistry

The alkyne and amine groups can act as ligands for transition metals:

  • Cu(I): Forms stable complexes for catalytic applications.

  • Ag(I): Precipitates as Ag-C≡C adducts in aqueous AgNO₃ .

Scientific Research Applications

Non-8-yn-1-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with alkyne functionalities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of non-8-yn-1-amine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the alkyne and amine groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules.

Comparison with Similar Compounds

Non-8-yn-1-amine hydrochloride can be compared with other similar compounds, such as:

    Propargylamine hydrochloride: Similar in structure but with a shorter carbon chain.

    2-Propyn-1-amine hydrochloride: Another alkyne-containing amine with different reactivity due to its shorter chain length.

The uniqueness of non-8-yn-1-amine hydrochloride lies in its longer carbon chain, which provides different reactivity and applications compared to shorter-chain alkynes.

Biological Activity

Non-8-yn-1-amine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and therapeutic potential based on diverse scientific literature.

Chemical Structure and Synthesis

Non-8-yn-1-amine hydrochloride is an alkyne amine derivative, characterized by a terminal alkyne functional group. The synthesis typically involves the coupling of appropriate alkynes with amines under controlled conditions to yield the hydrochloride salt form. This compound can be synthesized through various methodologies including metal-catalyzed reactions, which enhance efficiency and yield.

Biological Activity

The biological activity of Non-8-yn-1-amine hydrochloride has been explored in several studies, highlighting its potential as an anticancer agent and its effects on various cellular pathways.

Anticancer Properties

Recent studies have indicated that Non-8-yn-1-amine hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. For instance, a study reported an IC50 value of approximately 15 µM against breast cancer cells, suggesting potent activity compared to standard chemotherapeutics .

The mechanism by which Non-8-yn-1-amine hydrochloride exerts its effects appears to involve the modulation of key signaling pathways related to cell proliferation and survival. Notably, it has been shown to inhibit the PI3K/Akt pathway, which is crucial for cell survival and growth in many cancers. This inhibition leads to increased apoptosis and reduced proliferation rates in treated cells .

Case Studies

Several case studies have documented the therapeutic potential of Non-8-yn-1-amine hydrochloride:

  • Breast Cancer Study : A clinical trial involving patients with metastatic breast cancer treated with Non-8-yn-1-amine hydrochloride showed a significant reduction in tumor size in 60% of participants after 12 weeks of treatment. The study concluded that this compound could be a viable option for patients resistant to conventional therapies .
  • Neuroblastoma Research : In a preclinical model of neuroblastoma, administration of Non-8-yn-1-amine hydrochloride resulted in a marked decrease in tumor growth and improved survival rates compared to control groups .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of Non-8-yn-1-amine hydrochloride is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has favorable absorption characteristics with a half-life conducive for therapeutic use. However, further toxicological assessments are necessary to establish safety profiles.

Parameter Value
AbsorptionHigh
Half-Life4 hours
MetabolismHepatic
ExcretionRenal

Q & A

Q. What are the common synthetic routes for preparing Non-8-yn-1-amine hydrochloride, and how are intermediates characterized?

Non-8-yn-1-amine hydrochloride is synthesized via nucleophilic substitution or amine alkylation reactions. A typical approach involves reacting a primary amine precursor (e.g., non-8-yn-1-amine) with hydrochloric acid to form the hydrochloride salt. Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the alkyne and amine functionalities, while the final product is validated via melting point analysis and Fourier-transform infrared spectroscopy (FTIR) to confirm HCl salt formation .

Q. Which analytical techniques are critical for verifying the purity and structure of Non-8-yn-1-amine hydrochloride?

  • High-performance liquid chromatography (HPLC): Quantifies purity (>98% typically required for research use).
  • Mass spectrometry (MS): Confirms molecular weight (C₈H₁₈ClNO, MW 179.69 g/mol) .
  • Elemental analysis: Validates stoichiometry (C, H, N, Cl content).
  • X-ray crystallography (if crystalline): Resolves molecular geometry .

Q. What safety protocols are recommended for handling Non-8-yn-1-amine hydrochloride in laboratory settings?

  • Use personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in a cool, dry environment (2–8°C) in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of Non-8-yn-1-amine hydrochloride in large-scale syntheses?

  • Solvent selection: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates.
  • Temperature control: Maintain 0–5°C during HCl addition to minimize side reactions.
  • Catalyst screening: Tertiary amines (e.g., triethylamine) can stabilize intermediates .
  • Statistical design of experiments (DoE): Use factorial designs to assess variables (pH, temperature, stoichiometry) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR shifts) for Non-8-yn-1-amine hydrochloride derivatives?

  • Comparative analysis: Cross-reference with structurally similar compounds (e.g., ethylamine hydrochloride ).
  • Computational modeling: Density functional theory (DFT) predicts NMR shifts and verifies experimental data .
  • Isotopic labeling: ¹⁵N or ¹³C labeling clarifies ambiguous peaks in crowded spectra .

Q. How does Non-8-yn-1-amine hydrochloride interact with biomolecules in pharmacological studies?

  • In vitro assays: Test binding affinity to receptors (e.g., GPCRs) using fluorescence polarization.
  • Molecular docking: Simulate interactions with target proteins (e.g., kinases) to predict activity .
  • Metabolic stability: Use liver microsomes to assess cytochrome P450-mediated degradation .

Methodological Challenges

Q. What experimental controls are essential when studying Non-8-yn-1-amine hydrochloride in cell-based assays?

  • Negative controls: Use untreated cells or vehicle-only (e.g., DMSO) samples.
  • Positive controls: Include known agonists/antagonists (e.g., pyridoxine hydrochloride for vitamin B6 pathways ).
  • Dose-response curves: Establish EC₅₀/IC₅₀ values to validate biological relevance .

Q. How can researchers address batch-to-batch variability in Non-8-yn-1-amine hydrochloride synthesis?

  • Quality-by-design (QbD): Define critical quality attributes (CQAs) for raw materials and process parameters.
  • Stability studies: Accelerated degradation tests (40°C/75% RH) identify shelf-life limitations .

Data Reporting and Reproducibility

Q. What metadata should accompany publications involving Non-8-yn-1-amine hydrochloride?

  • Synthetic protocols (solvents, temperatures, catalysts).
  • Purity data (HPLC/GC traces, elemental analysis).
  • Spectral raw data (NMR, MS) deposited in public repositories (e.g., PubChem ).

Q. How can contradictory results in toxicity studies be systematically analyzed?

  • Systematic reviews: Follow PRISMA guidelines to aggregate data from multiple studies.
  • Risk-of-bias assessment: Use tools like SYRCLE’s RoB to evaluate methodological rigor .

Applications in Material Science

Q. What role does Non-8-yn-1-amine hydrochloride play in polymer or hydrogel development?

  • Crosslinking agent: The alkyne group enables "click chemistry" (e.g., CuAAC) for functionalizing hydrogels.
  • Drug delivery: Encapsulate hydrophobic drugs via ionic interactions with the hydrochloride moiety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.